molecular formula C15H18N2O4 B12994060 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B12994060
M. Wt: 290.31 g/mol
InChI Key: QIKDATZFCISNIA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C13H14O3N2. It is a derivative of benzaldehyde, featuring an ethoxy group and a 1,2,4-oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol (EtOH), with reflux and cooling steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in THF.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-((3-propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the propyl-substituted oxadiazole ring distinguishes it from other similar compounds, potentially leading to different applications and effects.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-ethoxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methoxy]benzaldehyde

InChI

InChI=1S/C15H18N2O4/c1-3-5-14-16-15(21-17-14)10-20-12-7-6-11(9-18)8-13(12)19-4-2/h6-9H,3-5,10H2,1-2H3

InChI Key

QIKDATZFCISNIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OCC

Origin of Product

United States

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